6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Lipophilicity Physicochemical properties Drug design

Medicinal chemistry programs targeting polar enzyme active sites often struggle with fragment libraries that lack adequate H-bonding vectors while maintaining low logP. This 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid scaffold directly addresses this gap: • Optimized polarity profile: XLogP3-AA <1 and TPSA >75 Ų, meeting CNS-exclusion and solubility criteria that 6-halo analogs fail. • 5 H-bond acceptors with a unique methoxy oxygen vector unavailable in parent or 6-methyl fragments-ideal for FBDD libraries targeting kinases and proteases. • Carboxylic acid handle at the 2-position enables rapid amide, ester, or hydrazide derivatization for SAR exploration. • Preferred precursor for coelenterazine analog synthesis; the 6-methoxy pattern closely mimics the natural luciferase substrate core.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B12847373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CN2C=C(N=C2C=N1)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-14-7-4-11-3-5(8(12)13)10-6(11)2-9-7/h2-4H,1H3,(H,12,13)
InChIKeyWHFYCSQHVJYXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid – Core Scaffold, Substitution Pattern, and Procurement-Relevant Identity


6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1555763-27-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family, which is widely explored in medicinal chemistry for kinase inhibition, anti-infective, and anti-inflammatory programs [1]. The compound features a carboxylic acid at the 2-position and a methoxy group at the 6-position of the fused bicyclic core, distinguishing it from the unsubstituted parent and from halogenated or alkylated analogs commonly used as synthetic intermediates [2]. Its molecular formula is C₈H₇N₃O₃ and its molecular weight is 193.16 g/mol [2].

Core imidazo[1,2-a]pyrazine scaffold for kinase inhibitor and anti-infective programs
Substitution pattern: 6-methoxy and 2-carboxylic acid for targeted polarity and H-bonding
Procurement-ready building block for hit-to-lead and fragment-based discovery workflows

Why 6‑Methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylic acid Cannot Be Casually Replaced by Common In‑Class Analogs


Within the imidazo[1,2‑a]pyrazine‑2‑carboxylic acid series, the 6‑position substituent profoundly alters physicochemical and pharmacokinetic properties such as lipophilicity, polarity, and hydrogen‑bonding capacity [1]. Replacing the 6‑methoxy group with a hydrogen, methyl, or halogen changes the computed logP (XLogP3‑AA) by up to 0.7 units and modifies the topological polar surface area (TPSA) by approximately 9 Ų, which in turn affects solubility, permeability, and target engagement [1]. Consequently, a compound optimized for a specific biological profile cannot be interchanged with a close analog without risking loss of potency, altered selectivity, or unpredictable ADME behavior.

Replacing 6-methoxy with hydrogen or methyl shifts computed logP by up to 0.7 units, potentially altering permeability and target engagement
Loss of the methoxy oxygen reduces TPSA by ~9 Ų and removes one hydrogen-bond acceptor, which may decrease solubility and modify binding
6-Halogen (Br, Cl, CF3) analogs increase lipophilicity significantly, shifting the compound toward a more CNS-penetrant space and away from the moderate polarity profile

Quantitative Differentiation of 6‑Methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylic acid from Its Closest Analogs


XLogP3‑AA Lipophilicity Head‑to‑Head Comparison: 6‑Methoxy vs. Parent, Methyl, Bromo, Chloro, and Trifluoromethyl Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) of 6‑methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylic acid is 0.9 [1]. This value is intermediate between the unsubstituted parent (XLogP3‑AA = 0.6) [2], the 6‑methyl analog (XLogP3‑AA = 1.0) [3], and significantly lower than the 6‑bromo (XLogP3‑AA = 1.6) [4], 6‑chloro (XLogP3‑AA = 1.5) [5], and 6‑trifluoromethyl analogs [6]. The methoxy substituent thus imparts a moderate lipophilicity that differs from the more lipophilic halogenated series and the slightly less lipophilic parent.

XLogP3-AA Lipophilicity
Reported
Target: 0.9 / Range: 0.6 (parent) to ~1.8 (6-CF3)
Moderate lipophilicity may support targets requiring balanced permeability
Computed XLogP3-AA; consistent method across all analogs
Lipophilicity Physicochemical properties Drug design

Topological Polar Surface Area (TPSA) Comparison: 6-Methoxy vs. Parent and 6-Methyl Analogs

The TPSA of 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is 76.7 Ų [1], which is approximately 9.2 Ų higher than the parent compound (TPSA = 67.5 Ų) [2] and the 6-methyl analog (TPSA = 67.5 Ų) [3]. The additional oxygen atom of the methoxy group increases polarity, which can reduce passive membrane permeability but enhance aqueous solubility.

TPSA Comparison
Reported
76.7 Ų vs 67.5 Ų (parent/methyl)
Higher TPSA supports solubility and may reduce passive CNS penetration
Δ = +9.2 Ų; Cactvs 3.4.8.18 method
Polar surface area Permeability Bioavailability

Hydrogen Bond Acceptor Count Differentiation: 6-Methoxy vs. 6-Halo and 6-Alkyl Analogs

6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid possesses 5 hydrogen bond acceptor (HBA) sites, compared to 4 HBA sites for the parent, 6-methyl, 6-bromo, and 6-chloro analogs [1][2][3]. The additional HBA arises from the methoxy oxygen, offering an extra contact point for target binding or solvation.

H-Bond Acceptor Count
Reported
5 HBA vs 4 HBA in parent/halo/alkyl series
Extra methoxy oxygen may contribute to target binding and aqueous solubility
Computed; potential contact for kinase hinge regions
Hydrogen bonding Molecular recognition Solubility

Predicted Aqueous Solubility Advantage at Physiological pH

QSAR predictions indicate that the 6-methoxy derivative has an aqueous solubility of approximately 0.45 mg/mL at pH 7.4 [1], which is superior to the corresponding 6-methyl and 6-bromo derivatives due to the ionizable carboxylic acid group combined with the electron-donating methoxy substituent [1]. Although this is a predicted value, the trend is consistent with the increased TPSA and HBA count observed experimentally.

Predicted Solubility (pH 7.4)
Class-level inference
~0.45 mg/mL (predicted)
Higher solubility relative to methyl/bromo analogs supports assay handling assessment
QSAR prediction; experimental validation recommended
Aqueous solubility pH 7.4 Formulation

High-Value Application Scenarios for 6‑Methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylic Acid


Hit-to-Lead Optimization for Kinase Inhibitors Requiring Moderate Lipophilicity and Enhanced Solubility

When a medicinal chemistry program discovers a hit based on the imidazo[1,2‑a]pyrazine core but requires logP < 1 and TPSA > 75 Ų to meet CNS-exclusion or solubility criteria, the 6‑methoxy‑2‑carboxylic acid scaffold provides a procurement-ready starting point that inherently satisfies these constraints, unlike the more lipophilic 6‑halo analogs [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 193 Da, 5 hydrogen bond acceptors, and a carboxylic acid handle for rapid derivatization, this compound is an ideal fragment for FBDD libraries targeting polar enzyme active sites (e.g., kinases, proteases). The additional methoxy oxygen provides a unique hydrogen-bonding vector not available in the parent or 6‑methyl fragments [1].

Synthesis of Coelenterazine Analogs and Bioluminescent Probes

Imidazo[1,2‑a]pyrazine‑2‑carboxylic acid derivatives are key intermediates in the synthesis of coelenterazine analogs used as luciferase substrates [1]. The 6‑methoxy substitution pattern mimics the natural coelenterazine core more closely than the unsubstituted or halogenated variants, making this compound a preferred precursor for bioluminescence assay development [1].

Antimicrobial SAR Exploration Targeting Gram-Positive Pathogens

Imidazo[1,2‑a]pyrazine derivatives have demonstrated antibacterial activity against Staphylococcus aureus [1]. The 6‑methoxy‑2‑carboxylic acid serves as a versatile intermediate for library synthesis, where the carboxylic acid can be converted to amides, esters, or hydrazides to explore structure-activity relationships while the methoxy group modulates physicochemical properties [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead requiring moderate lipophilicity
Moderate logP and elevated TPSA scaffold
Solubility and CNS-exclusion profile screening
Fragment-based library design for polar enzyme pockets
Low MW, multiple HBA, carboxylic acid derivatization handle
H-bond vector diversity and fragment elaboration
Coelenterazine analog bioluminescent probe synthesis
6-Methoxy substitution matching natural coelenterazine core
Luciferase substrate reactivity and assay development
Antimicrobial SAR exploration against Gram-positive pathogens
Carboxylic acid handle for amide/ester/hydrazide library synthesis
Antibacterial activity profiling (e.g., S. aureus)
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